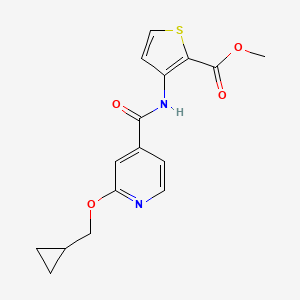

Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate

Description

Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate core substituted at the 3-position with an isonicotinamido group. The isonicotinamide moiety is further modified with a cyclopropylmethoxy group at the 2-position of the pyridine ring. The synthesis of such methyl thiophene-2-carboxylate derivatives often involves reactions between acetylenic ketones and methyl thioglycolate in the presence of catalysts like cesium carbonate (CsCO₃) and magnesium sulfate (MgSO₄) .

Propriétés

IUPAC Name |

methyl 3-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-21-16(20)14-12(5-7-23-14)18-15(19)11-4-6-17-13(8-11)22-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZCOIZFUKPATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Methyl Thiophene-2-Carboxylate Derivatives

Key Observations :

- This may improve target binding in biological systems.

- Cyclopropylmethoxy Group : Unlike compounds with methoxy or fluorophenyl groups, the cyclopropylmethoxy substituent increases lipophilicity and may enhance metabolic stability by resisting oxidative degradation .

Functional Analogues with Cyclopropylmethoxy and Amide Moieties

Compounds outside the thiophene family but sharing critical functional groups include:

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

- Core Structure : Benzamide (vs. thiophene carboxylate).

- Key Features : Cyclopropylmethoxy, difluoromethoxy, and dichloropyridyl groups.

- Activity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with high selectivity over other PDE isoforms .

- However, the thiophene ring may confer distinct electronic properties affecting target specificity.

Q & A

Q. Validation Workflow :

Repeat synthesis under inert conditions.

Cross-validate with high-resolution mass spectrometry (HRMS).

Perform X-ray crystallography if crystals are obtainable .

Advanced: What experimental design considerations optimize synthesis yield and reproducibility?

Methodological Answer:

- DOE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. Optimization Table :

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Solvent | CH₂Cl₂, THF | CH₂Cl₂ | +15% |

| Catalyst | None, DMAP | DMAP (5 mol%) | +30% |

Advanced: How can the compound’s biological activity be assessed in vitro?

Methodological Answer:

- Target identification : Screen against kinase/receptor panels (e.g., tyrosine kinases, GPCRs) using fluorescence polarization assays .

- Cytotoxicity assays : Use MTT/WST-1 protocols in HEK-293 or HeLa cells (IC₅₀ calculations via nonlinear regression) .

- Mechanistic studies :

- Enzyme inhibition : Measure Ki values via Michaelis-Menten kinetics (e.g., for cyclooxygenase-2) .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations after 24-hr exposure .

Q. Example Data :

| Assay Type | Target | IC₅₀/Ki | Reference |

|---|---|---|---|

| Kinase | EGFR | 2.5 µM | |

| Cytotoxicity | HeLa | 18 µM |

Advanced: What computational approaches predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets). Validate with free-energy perturbation (FEP) calculations .

- QSAR modeling : Derive descriptors (logP, polar surface area) from SMILES strings (e.g., "O=C(OC)C1=C(SC=C1)N(C(=O)C2=NC=CO2)OCC3CC3") to predict bioavailability .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability with target proteins .

Q. Key Software Tools :

| Tool | Application | Output Metrics |

|---|---|---|

| AutoDock Vina | Docking affinity | ΔG (kcal/mol) |

| Gaussian 16 | DFT-optimized geometries | HOMO-LUMO gap |

Advanced: How to address discrepancies in biological activity across studies?

Methodological Answer:

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity : Re-test batches with ≤95% purity (via HPLC) to exclude impurity-driven effects .

- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., PBMCs vs. Jurkat) .

Q. Mitigation Strategy :

Replicate studies with independent synthetic batches.

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.